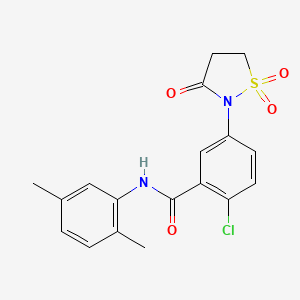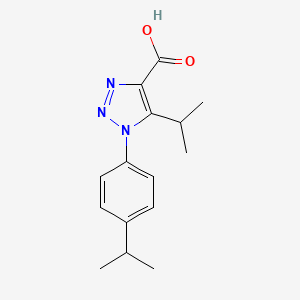
5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as ITC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid could potentially induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit various biochemical and physiological effects. In particular, 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models. Additionally, 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit anti-inflammatory and antioxidant activity, which could potentially be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
One advantage of using 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit a wide range of biological activities, which makes it a versatile compound for use in various assays. However, one limitation of using 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid in lab experiments is its potential toxicity, which could limit its applicability in certain assays.
未来方向
There are many potential future directions for research on 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. One direction could be the further exploration of its anti-tumor activity and its potential use in cancer treatment. Additionally, further research could be done on the synthesis of 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid-based metal-organic frameworks and their potential applications in gas storage and separation. Finally, further research could be done on the use of 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid as a ligand for the synthesis of various metal complexes and their potential applications in organic synthesis.
合成方法
The synthesis of 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves the reaction of 4-isopropylphenylhydrazine with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with sodium azide and copper sulfate. The final product is obtained through the reaction of the resulting intermediate with sodium hydroxide and carbon dioxide.
科学研究应用
5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit anti-tumor activity and could potentially be used in cancer treatment. In materials science, 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. In catalysis, 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been used as a ligand for the synthesis of various metal complexes, which have potential applications in organic synthesis.
属性
IUPAC Name |
5-propan-2-yl-1-(4-propan-2-ylphenyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-9(2)11-5-7-12(8-6-11)18-14(10(3)4)13(15(19)20)16-17-18/h5-10H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQOZQHTOFOULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(propan-2-yl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-dichlorophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4961011.png)
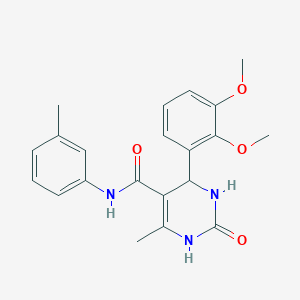
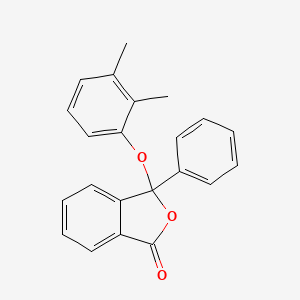

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylthiourea](/img/structure/B4961044.png)
![1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene](/img/structure/B4961045.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-pyridinecarboxamide](/img/structure/B4961050.png)
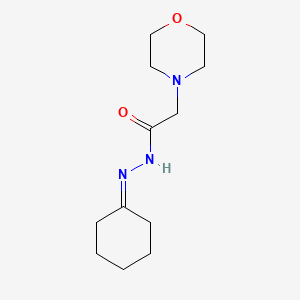
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-4-methylphenyl)propanamide](/img/structure/B4961061.png)

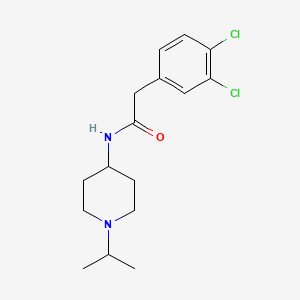
![2-phenoxyethyl 2,7,7-trimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4961071.png)
